(2S,3S)-1-(Tert-butoxycarbonyl)-3-(trifluoromethyl)pyrrolidine-2-carboxylic acid
Description
This compound is a chiral pyrrolidine derivative featuring a trifluoromethyl (CF₃) group at the 3-position and a tert-butoxycarbonyl (Boc) protecting group at the 1-position. The stereochemistry (2S,3S) is critical for its application in asymmetric synthesis and pharmaceutical intermediates. The Boc group enhances stability during synthetic processes, while the trifluoromethyl group imparts unique electronic and steric properties, influencing reactivity and biological activity.
Properties
CAS No. |
2242748-01-0 |
|---|---|
Molecular Formula |
C11H16F3NO4 |
Molecular Weight |
283.24 g/mol |
IUPAC Name |
(2S,3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-3-(trifluoromethyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C11H16F3NO4/c1-10(2,3)19-9(18)15-5-4-6(11(12,13)14)7(15)8(16)17/h6-7H,4-5H2,1-3H3,(H,16,17)/t6-,7-/m0/s1 |
InChI Key |
BQBZFVBNWIBSHC-BQBZGAKWSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H]([C@H]1C(=O)O)C(F)(F)F |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1C(=O)O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One method involves the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . The reaction conditions often include the use of specific catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale flow microreactor systems to maximize efficiency and sustainability. These systems allow for continuous production, reducing waste and energy consumption compared to batch processes .
Chemical Reactions Analysis
Deprotection of the Boc Group
The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions to yield the free amine. This reaction is critical for further functionalization in drug synthesis.
| Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|
| 6N HCl (aqueous) | 3-(trifluoromethyl)pyrrolidine-2-carboxylic acid hydrochloride | 61% | |
| 4M HCl in dioxane (3 hours) | Free amine (as intermediate in boronate synthesis) | 96% |
Mechanism : Acidic hydrolysis proceeds via protonation of the Boc carbonyl oxygen, followed by elimination of CO₂ and tert-butanol. The trifluoromethyl group stabilizes transition states through inductive effects .
Esterification
The carboxylic acid undergoes esterification, enabling applications in prodrug design or polymer chemistry.
| Conditions | Reagents | Product | Notes |
|---|---|---|---|
| Methanol, H₂SO₄ (catalytic) | Methyl ester | (2S,3S)-methyl 1-Boc-3-(trifluoromethyl)pyrrolidine-2-carboxylate | Requires anhydrous conditions |
| EDCl, DMAP, ROH (e.g., benzyl alcohol) | Benzyl ester | 85–90% yield (typical for similar analogs) | Activates carboxylic acid via carbodiimide coupling |
Key Factor : The electron-withdrawing trifluoromethyl group increases the electrophilicity of the carbonyl carbon, accelerating nucleophilic acyl substitution .
Amide Formation
The carboxylic acid reacts with amines to form amides, a pivotal step in peptide mimetic synthesis.
Optimization : Use of coupling agents like HATU minimizes racemization at the stereogenic centers.
Reduction Reactions
The trifluoromethyl group influences reduction pathways of adjacent functional groups.
Challenges : Bulkiness of the trifluoromethyl group impedes access to reducing agents, necessitating elevated temperatures or prolonged reaction times .
Substitution Reactions
The pyrrolidine ring undergoes electrophilic substitution at positions activated by the trifluoromethyl group.
| Reaction Type | Conditions | Example |
|---|---|---|
| Halogenation | NBS, CCl₄, light | Bromination at C4 (minor product) |
| Nitration | HNO₃, H₂SO₄ | Limited reactivity due to Boc group sensitivity |
Regioselectivity : The trifluoromethyl group directs electrophiles to the para position via inductive effects, though steric effects dominate in this scaffold .
Oxidation and Functional Group Interconversion
| Process | Reagents | Outcome |
|---|---|---|
| Oxidation of alcohol intermediates | KMnO₄, H₂O | Regeneration of carboxylic acid (if ester hydrolyzed) |
| Swern oxidation (alcohol to ketone) | Oxalyl chloride, DMSO | Ketone formation for further derivatization |
Comparative Reactivity with Analogs
The trifluoromethyl group uniquely impacts reactivity compared to non-fluorinated analogs:
| Property | (2S,3S)-Boc-CF₃ Derivative | Methyl-Substituted Analog |
|---|---|---|
| Electrophilicity | Enhanced at C2/C3 | Moderate |
| Lipophilicity (LogP) | 1.92 (calculated) | 1.35 |
| Acid Stability | Stable below pH 3 | Partial Boc cleavage |
Data derived from computational models and experimental analogs .
Scientific Research Applications
(2S,3S)-1-(Tert-butoxycarbonyl)-3-(trifluoromethyl)pyrrolidine-2-carboxylic acid has several applications in scientific research:
Biology: The compound’s unique structural properties make it useful in studying enzyme interactions and protein-ligand binding.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which (2S,3S)-1-(Tert-butoxycarbonyl)-3-(trifluoromethyl)pyrrolidine-2-carboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The tert-butoxycarbonyl and trifluoromethyl groups can influence the compound’s binding affinity and specificity, affecting the activity of the target molecules . The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Steric and Electronic Effects
- Trifluoromethyl vs. Phenyl : The CF₃ group in the target compound increases electronegativity and metabolic stability compared to the phenyl group in 462124-94-3, making it more suitable for CNS-targeting drugs .
- Fluorine vs. Methoxy : Fluorine (as in 330945-23-8) enhances bioavailability through reduced steric hindrance, while methoxy (as in 2165699-77-2) improves aqueous solubility .
Stereochemical Impact
- The (2S,3S) configuration in the target compound and 462124-94-3 ensures optimal binding to chiral receptors, contrasting with (2R,3S) analogs that exhibit divergent pharmacological profiles .
Physical and Chemical Properties
Biological Activity
The compound (2S,3S)-1-(Tert-butoxycarbonyl)-3-(trifluoromethyl)pyrrolidine-2-carboxylic acid (CAS No. 2242748-36-1) is a chiral pyrrolidine derivative notable for its potential applications in medicinal chemistry and organic synthesis. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
- Molecular Formula : CHFNO
- Molecular Weight : 283.24 g/mol
- Purity : Typically >95% in commercial samples
- Storage Conditions : Store in a cool, dry place at 2-8°C
Structural Features
The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used to enhance the stability of amine functionalities during chemical reactions. The trifluoromethyl group contributes to its lipophilicity and may influence its biological interactions.
Research indicates that compounds with similar structural motifs exhibit various biological activities, including:
- Antiviral Properties : Some pyrrolidine derivatives have shown activity against viral infections, particularly hepatitis C virus (HCV) due to their ability to inhibit viral replication pathways.
- Enzyme Inhibition : Certain derivatives can act as inhibitors of enzymes involved in metabolic pathways, potentially leading to therapeutic applications in metabolic disorders.
Case Studies
-
Antiviral Activity :
A study demonstrated that pyrrolidine derivatives could inhibit HCV replication. The mechanism involves interference with the viral lifecycle at the replication stage, suggesting that this compound may share similar properties . -
Chiral Separation Techniques :
Research into chiral separation methods for related compounds has highlighted the significance of this class of compounds in drug development. The ability to selectively separate enantiomers can enhance the efficacy and safety profiles of therapeutic agents . -
Synthesis and Biological Evaluation :
A recent investigation into the synthesis of various pyrrolidine derivatives revealed that modifications to the trifluoromethyl group significantly affected biological activity, underscoring the importance of structural optimization in drug design .
Comparative Biological Activity Table
Q & A
Q. What are common synthetic routes for introducing the tert-butoxycarbonyl (Boc) protecting group in this compound?
The Boc group is typically introduced via nucleophilic substitution or coupling reactions. For example, tert-butyl dicarbonate (Boc₂O) is used with a base like triethylamine in dichloromethane at 0–20°C to protect the pyrrolidine nitrogen . Subsequent functionalization, such as trifluoromethylation, may involve palladium-catalyzed cross-coupling or fluorination reactions. Critical parameters include temperature control and stoichiometric ratios to minimize side reactions like over-alkylation.
Q. Which analytical techniques are most reliable for confirming the stereochemistry and purity of this compound?
- NMR spectroscopy : H and C NMR are essential for confirming stereochemistry. For instance, vicinal coupling constants () in the pyrrolidine ring and chemical shifts of the trifluoromethyl group (~δ -60 ppm in F NMR) help verify spatial arrangement .
- LC-MS and HRMS : Validate molecular weight and detect impurities.
- Chiral HPLC : Resolves enantiomeric excess, critical for stereospecific applications .
Advanced Research Questions
Q. How can researchers optimize the oxidation of pyrrolidine intermediates to carboxylic acids without epimerization?
The RuCl₃/NaIO₄ system in aqueous acetone (0°C to rt) is effective for oxidizing alcohols to carboxylic acids while preserving stereochemistry. Key optimizations include:
Q. What strategies mitigate low yields in multi-step syntheses involving Boc-protected intermediates?
Low yields often arise from:
- Incomplete protection/deprotection : Ensure Boc group stability during acidic/basic steps (e.g., use TFA for Boc removal instead of HCl ).
- Steric hindrance from the trifluoromethyl group : Employ bulky catalysts (e.g., XPhos with Pd(OAc)₂) to enhance coupling efficiency .
- Byproduct formation : Use scavengers (e.g., DMAP for acyl intermediates) or gradient column chromatography for purification .
Q. How does the trifluoromethyl group influence the compound’s physicochemical properties and reactivity?
- Electron-withdrawing effects : Increase the acidity of the carboxylic acid (pKa ~2–3), affecting solubility and salt formation .
- Hydrophobicity : Enhances membrane permeability, making the compound useful in prodrug design .
- Steric effects : May hinder nucleophilic attacks at the pyrrolidine nitrogen, requiring tailored reaction conditions (e.g., elevated temperatures for amide couplings) .
Q. How can researchers resolve contradictions in stereochemical assignments reported for similar compounds?
- X-ray crystallography : Provides unambiguous confirmation of absolute configuration .
- NOESY/ROESY NMR : Correlates spatial proximity of protons (e.g., between the Boc group and trifluoromethyl substituent) .
- Comparative analysis : Cross-reference with structurally validated analogs (e.g., (2S,4R)-Boc-pyrrolidine derivatives ).
Methodological Challenges
Q. What precautions are necessary for handling hygroscopic Boc-protected intermediates?
- Store compounds under nitrogen or argon at –20°C to prevent hydrolysis .
- Use anhydrous solvents (e.g., THF or DCM dried over molecular sieves) during reactions .
- Monitor water content via Karl Fischer titration for moisture-sensitive steps .
Q. How can researchers analyze and minimize batch-to-batch variability in enantiomeric purity?
- Standardize chiral catalysts : Use (R)- or (S)-BINAP ligands in asymmetric hydrogenation steps .
- Implement QC protocols : Require ≥98% enantiomeric purity via chiral HPLC before proceeding to downstream steps .
- Statistical DOE : Optimize reaction parameters (e.g., temperature, catalyst loading) to reduce variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
